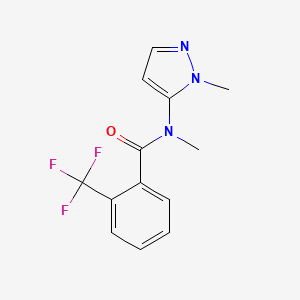
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a small molecule that belongs to the class of benzamides and has a trifluoromethyl group attached to its aromatic ring.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of the androgen receptor, which is involved in the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is often targeted in cancer therapy. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce inflammation by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response. In addition, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is its versatility, as it can be used in a variety of research applications. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one limitation of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has a short half-life in vivo, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide-based materials for use in gas storage, separation, and catalysis. Another area of interest is the development of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide and its long-term effects in vivo.
Métodos De Síntesis
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is synthesized by the reaction of 2-methylpyrazole with 2,4,6-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In materials science, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
In catalysis, N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been used as a ligand for the synthesis of transition metal complexes, which have been shown to have catalytic activity in various reactions such as cross-coupling and hydrogenation.
Propiedades
IUPAC Name |
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-18(11-7-8-17-19(11)2)12(20)9-5-3-4-6-10(9)13(14,15)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHQTBGJUUNDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

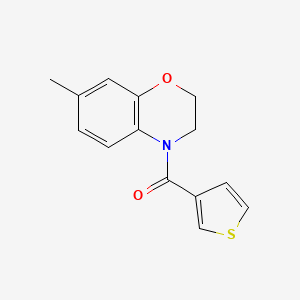



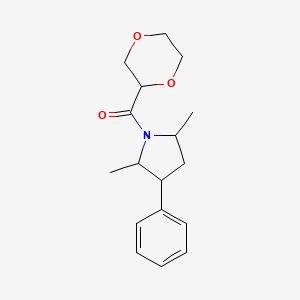
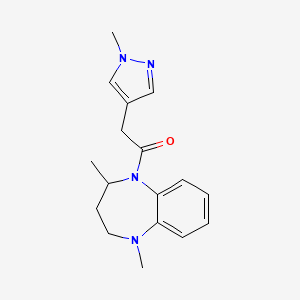
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
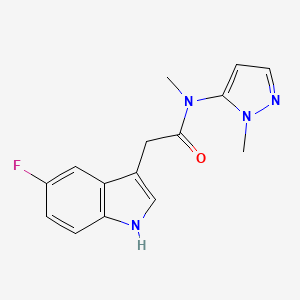
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)